6-Methylpyridine-2,4-diol
CAS No.: 3749-51-7
Cat. No.: VC21132384
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3749-51-7 |
---|---|
Molecular Formula | C6H7NO2 |
Molecular Weight | 125.13 g/mol |
IUPAC Name | 4-hydroxy-6-methyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) |
Standard InChI Key | WKGSLYHMRQRARV-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=O)C=C(N1)O |
SMILES | CC1=CC(=CC(=O)N1)O |
Canonical SMILES | CC1=CC(=O)C=C(N1)O |
Introduction
Chemical Identity and Nomenclature
6-Methylpyridine-2,4-diol is a pyridine derivative with the molecular formula C₆H₇NO₂ . This compound is known by several names in chemical literature:
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4-Hydroxy-6-methyl-1H-pyridin-2-one
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2,4-Dihydroxy-6-methylpyridine
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4-Hydroxy-6-methyl-2(1H)-pyridinone
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6-Methyl-2,4-pyridinediol
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2,4-Pyridinediol,6-methyl-(9CI)
It is registered with multiple CAS numbers, including 3749-51-7 and 70254-45-4, which reflect slight variations in how the compound is represented structurally . The existence of multiple identifiers highlights the tautomeric nature of this compound, where the hydroxyl and carbonyl forms can interconvert depending on conditions.
Structural Characteristics
The compound is characterized by a pyridine ring with specific functional group substitutions:
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A methyl group at the 6-position
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Hydroxyl groups at the 2 and 4 positions, although in solution these may exist in tautomeric forms
The molecular structure can be represented by the following identifiers:
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SMILES notation: CC1=CC(=CC(=O)N1)O
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InChI: InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
This compound's structural arrangement contributes significantly to its chemical behavior and reactivity patterns, particularly the position of the hydroxyl groups which enhance its ability to participate in hydrogen bonding and metal coordination.
Physical and Chemical Properties
6-Methylpyridine-2,4-diol exhibits distinctive physical and chemical properties that influence its behavior in various applications. These properties are summarized in Table 1:
Table 1: Physical and Chemical Properties of 6-Methylpyridine-2,4-diol
The compound's high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between the hydroxyl groups. Its negative LogP value suggests hydrophilic characteristics, which affects its solubility profile and potential biological interactions.
Synthesis Methods
Several synthetic routes have been developed for preparing 6-Methylpyridine-2,4-diol, each with specific advantages depending on the application requirements and available starting materials.
Synthesis from Dehydroacetic Acid
One well-established method involves the conversion of dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) through a two-step process:
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Treatment with concentrated H₂SO₄ at 130°C for 2 hours
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Reaction with aqueous ammonia at 100°C for 7 hours, followed by neutralization with HCl
This method typically yields the compound as a pale brown solid with yields of approximately 86-87% .
The reaction proceeds according to the following scheme:
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Dehydroacetic acid → (H₂SO₄, 130°C) → intermediate → (NH₃, H₂O, 100°C) → 6-methylpyridine-2,4-diol
Chemical Reactions and Reactivity
6-Methylpyridine-2,4-diol participates in various chemical reactions, highlighting its versatility as a synthetic intermediate.
Vilsmeier-Haack Formylation
Research published in MDPI's Chemistry Proceedings demonstrates that pyrimidine analogs (specifically 2-methylpyrimidine-4,6-diol) can undergo formylation under Vilsmeier-Haack conditions, suggesting similar reactivity might be possible for the pyridine counterpart. The study compared various solvents including DMF, benzene, dichloroethane, and o-xylene, with DMF providing the highest yield (61%) for the pyrimidine analog .
General Reaction Types
The compound can participate in several reaction types based on its functional groups:
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Oxidation reactions: The hydroxyl groups can undergo oxidation to form corresponding quinone derivatives
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Reduction reactions: Reduction can lead to dihydropyridine derivatives
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Substitution reactions: The hydroxyl groups can be replaced by other functional groups through nucleophilic substitution
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Formylation: Introduction of formyl groups at reactive positions
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Complexation: Formation of coordination complexes with metals through the oxygen atoms
Biological Activities
Enzyme Inhibition
Research indicates that 6-Methylpyridine-2,4-diol demonstrates enzyme inhibitory properties that could potentially be exploited for therapeutic purposes. Studies suggest it may influence cell signaling pathways by affecting kinases and phosphatases involved in cellular metabolic processes.
Antioxidant Properties
The hydroxyl groups present in the compound contribute to its potential antioxidant activity. Research suggests it may have the ability to scavenge free radicals and reduce oxidative stress at the cellular level, which could have implications for developing novel therapeutic agents.
Research Applications
Pharmaceutical Research
The compound serves as an important synthetic intermediate in pharmaceutical research, particularly in the development of:
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Kinase inhibitors: Specifically p38 kinase inhibitors with potential applications in treating inflammatory diseases
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Antiviral compounds: Including favipiravir analogs known for activity against RNA viruses
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Enzyme modulators: Compounds that can regulate specific enzyme activities for therapeutic purposes
Chemical Probe Development
As a structurally distinct heterocyclic compound, 6-Methylpyridine-2,4-diol can serve as a building block for developing chemical probes used in studying biological systems and pathways. Its ability to form stable complexes with metals enhances its utility in this application.
Industrial Applications
Beyond research settings, 6-Methylpyridine-2,4-diol finds applications in various industrial sectors:
Agrochemical Development
The compound serves as an intermediate in the synthesis of certain agrochemicals, including pesticides and plant growth regulators.
Dye and Pigment Production
Its ability to form stable complexes with metals makes it useful in the synthesis of dyes and pigments. These complexes can provide unique color properties and stability characteristics desirable in industrial colorants.
Comparison with Similar Compounds
To better understand the unique characteristics of 6-Methylpyridine-2,4-diol, it is informative to compare it with structurally related compounds.
Table 2: Comparison of 6-Methylpyridine-2,4-diol with Related Compounds
Compound | Structural Differences | Distinctive Properties |
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2,4-Dihydroxy-6-methylpyrimidine | Pyrimidine vs. pyridine ring | Different reactivity patterns and biological activities |
2,6-Dihydroxy-4-methylpyridine | Different substitution pattern | Altered electron distribution and reactivity profile |
2-Hydroxy-6-methylpyridine | Single hydroxyl group | Lower melting point, different solubility characteristics |
4-Hydroxy-6-methyl-2-pyridone | Tautomeric form | Different spectroscopic properties |
The specific arrangement of functional groups in 6-Methylpyridine-2,4-diol grants it unique chemical and biological properties compared to these structurally similar compounds. These differences arise primarily from the electronic distribution within the molecule and the resulting impact on reactivity patterns.
Analytical Methods for Identification
Several analytical techniques can be employed to identify and characterize 6-Methylpyridine-2,4-diol:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:
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¹H NMR shows characteristic signals for:
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¹³C NMR reveals:
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Methyl carbon signal (around 18-19 ppm)
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Aromatic ring carbons (99-164 ppm)
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Mass Spectrometry
Mass spectrometry analysis typically shows:
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Molecular ion peak at m/z 125
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Characteristic fragmentation patterns useful for confirmation
Table 3: Mass Spectrometry Data for 6-Methylpyridine-2,4-diol
Ion | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 126.05495 | 121.6 |
[M+Na]⁺ | 148.03689 | 134.7 |
[M+NH₄]⁺ | 143.08150 | 129.4 |
[M-H]⁻ | 124.04040 | 122.0 |
[M]⁺ | 125.04713 | 123.4 |
This collision cross-section (CCS) data provides additional confirmation parameters for identification using ion mobility mass spectrometry techniques .
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